molecular formula C12H16O2 B1428525 Methyl 2,4-diethylbenzoate CAS No. 1147858-85-2

Methyl 2,4-diethylbenzoate

Cat. No.: B1428525
CAS No.: 1147858-85-2
M. Wt: 192.25 g/mol
InChI Key: DWBNOJJRJJVENF-UHFFFAOYSA-N
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Description

Methyl 2,4-diethylbenzoate: is an organic compound with the chemical formula C12H16O2. It is an ester derived from benzoic acid and methanol, where the benzoic acid is substituted with two ethyl groups at the 2 and 4 positions. This compound is typically a colorless liquid that is poorly soluble in water but miscible with organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-diethylbenzoate can be synthesized through the esterification of 2,4-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the continuous addition of 2,4-diethylbenzoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-diethylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous sodium hydroxide, this compound can be hydrolyzed to produce 2,4-diethylbenzoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide in water, reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Hydrolysis: 2,4-diethylbenzoic acid and methanol.

    Reduction: 2,4-diethylbenzyl alcohol.

    Substitution: Depending on the substituent introduced, products such as 2,4-diethyl-3-nitrobenzoate or 2,4-diethyl-5-bromobenzoate can be formed.

Scientific Research Applications

Methyl 2,4-diethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2,4-diethylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,4-diethylbenzoic acid and methanol. The ester group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, but without the ethyl substitutions.

    Methyl 2,4-dimethylbenzoate: Similar structure but with methyl groups instead of ethyl groups at the 2 and 4 positions.

    Ethyl benzoate: An ester of benzoic acid and ethanol, lacking the ethyl substitutions on the benzene ring.

Uniqueness: Methyl 2,4-diethylbenzoate is unique due to the presence of ethyl groups at the 2 and 4 positions on the benzene ring. These substitutions can influence the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity in various chemical reactions.

Properties

IUPAC Name

methyl 2,4-diethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNOJJRJJVENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of Fe(acac)3 (0.34 g, 0.96 mmol), methyl 2,4-dichlorobenzoate (4.0 g, 19.6 mmol), and N-methyl-2-pyrrolidinone (8 mL) in THF (100 mL) at −20° C. under nitrogen was added a tetrahydrofuran (THF) solution (1.0 M) of ethylmagnesium bromide (40.0 mL, 40.0 mmol) over a period of −5 min. The resulting mixture was stirred while gradually warming to ambient temperature. Stirring was continued for an additional 17 h. The reaction mixture was partitioned between water and dichloromethane. The organic layer was separated, washed with brine, dried (MgSO4), and pumped to dryness under reduced pressure. The brown residue was purified by column chromatography (SiO2, 20% EtOAc/heptane) to give 1.2 g of the desired product as a clear oil (yield of 32%), along with 1.1 g of methyl 4-ethylbenzoate. 1H NMR (300 MHz, DMSO-d6) δ 1.15 (t, 3H), 1.20 (t, 3H), 2.66 (q, 2H), 2.92 (q, 2H), 3.82 (s, 3H), 7.15 (d, 1H), 7.23 (s, 1H), 7.76 (d, 1H).
[Compound]
Name
Fe(acac)3
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Synthesis routes and methods II

Procedure details

To stirred mixture of ZnBr2 (40.0 g, 176 mmol, 5.44 equiv, 99%) in THF (100 mL) under nitrogen at 0° C. was added dropwise EtMgBr (60 mL, 3 M in THF). After 0.5 h at 0° C., the temperature was lowered to −78° C. and PdCl2(dppf) (3.72 g, 5.03 mmol, 0.16 equiv, 99%) was added followed by the dropwise addition of a solution of methyl 2,4-dibromobenzoate (compound 204.1, 10.0 g, 32.3 mmol, 1.00 equiv, 95%) in THF (200 mL). The reaction was stirred overnight at room temperature, then carefully quenched with water followed by HCl (aq., 1 M). The resulting mixture was extracted with 3×500 mL of ethyl acetate, and the combined organic layers were washed with 3×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:60) as eluent to furnish 6.30 g (96%) of methyl 2,4-diethylbenzoate as a colorless oil
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
3.72 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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